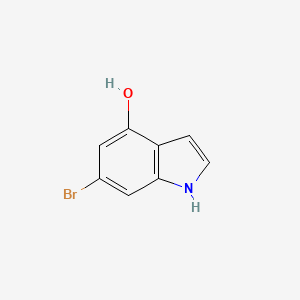

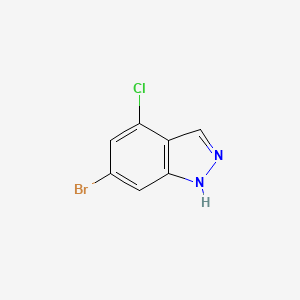

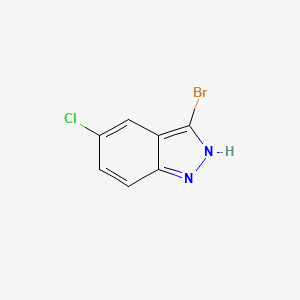

4-Bromo-6-isopropyl-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

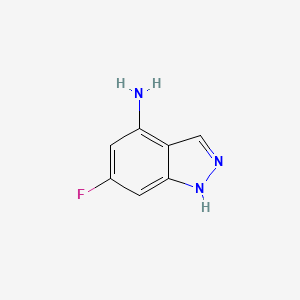

The compound "4-Bromo-6-isopropyl-1H-indazole" is a derivative of the indazole class, which is a heterocyclic compound that contains a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles in a regioselective process. These bromides can then undergo a Suzuki cross-coupling reaction to produce trisubstituted triazoles . Another method includes the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to yield mono- and dibromo derivatives of 2H-indazole-4,7-diones . Additionally, 1-(ω-Bromoalkyl)indazoles can undergo thermal intramolecular cyclization without the need for a solvent or base, providing a facile entry into fused indazole ring systems .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be elucidated using various spectroscopic techniques and crystallography. For instance, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific cell dimensions . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been confirmed by single-crystal X-ray diffraction, with the compound crystallizing in the triclinic system .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions. The bromo-substituted triazoles can be reduced by hydrogenation to synthesize disubstituted triazoles . The bromination of 2H-indazole-4,7-diones leads to mono- and dibromo derivatives, which can be further functionalized . The thermal cyclization of 1-(ω-Bromoalkyl)indazoles results in the formation of fused indazole ring systems, which can have potential medicinal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be characterized by spectroscopic methods and elemental analysis. For example, the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has been characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis . The crystal packing of such compounds is often stabilized by hydrogen bonds and π-π stacking interactions, which can influence their physical properties and reactivity .

科学的研究の応用

Corrosion Inhibition

4-Bromo-6-isopropyl-1H-indazole, as a member of the heterocyclic diazoles family, has been studied for its corrosion inhibition properties. Research shows that these diazoles, including variants like 4-bromoimidazole, can effectively inhibit iron corrosion in acidic environments. This is evident from the increased charge-transfer resistance and decreased corrosion current in the presence of these inhibitors (Babić-Samardžija et al., 2005).

Synthetic and Structural Chemistry

4-Bromo-6-isopropyl-1H-indazole is used in synthetic chemistry for developing new ligands and complexes. For instance, its derivatives have been used in the asymmetric allylic alkylation with palladium, demonstrating its utility in creating optically active compounds (Bovens et al., 1993). Another study highlights the regiospecific synthesis of indazole isomers, showcasing the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).

Corrosion Protection in Industrial Applications

Indazole derivatives, including 4-Bromo-6-isopropyl-1H-indazole, are being investigated as eco-friendly corrosion inhibitors, particularly in the context of mild steel protection in acidic solutions. This research is pivotal for industrial applications where corrosion resistance is critical (Abdeslam et al., 2015).

Anticancer Research

In the field of cancer research, 1H-indazole derivatives, a category to which 4-Bromo-6-isopropyl-1H-indazole belongs, have shown potential as BRD4 inhibitors, which are important in regulating the proliferation of cancer cells (Yoo et al., 2018).

Potential in Antiparkinsonian Agents

The indazole scaffold, including compounds like 4-Bromo-6-isopropyl-1H-indazole, has been explored for its role in developing monoamine oxidase inhibitors, which have implications in treating Parkinson's disease (Jismy et al., 2020).

Safety And Hazards

特性

IUPAC Name |

4-bromo-6-propan-2-yl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)7-3-9(11)8-5-12-13-10(8)4-7/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDJQPUBMSAYTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=NN2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646673 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-isopropyl-1H-indazole | |

CAS RN |

1000343-77-0 |

Source

|

| Record name | 4-Bromo-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)